PROTAC-I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

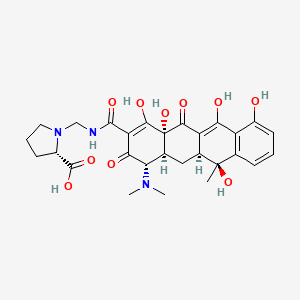

PROTAC-I targets steroid hormone receptors for ubiquitination and degradation.

Applications De Recherche Scientifique

Targeted Protein Degradation (TPD)

PROTAC-I, a Proteolysis Targeting Chimera, is crucial in the realm of TPD, offering a therapeutic modality to modulate protein levels. This strategy reduces the "undruggable" proteome by degrading integral membrane proteins (IMPs), albeit its application to IMPs is still emerging. Out of the 15 compounds in clinical trials by 2021, only two target membrane-associated proteins (Ruffilli et al., 2022).

Cancer and Inflammatory Diseases

PROTAC technology is a promising pharmacologic strategy for cancer and inflammatory diseases. By targeting previously undruggable or poorly drugged proteins, PROTACs offer a transformative approach compared to classical enzyme inhibitor-based methods. A wave of PROTAC drugs is currently under clinical development for various oncology indications (Castaldi & Fisher, 2021).

Biological Discovery and Drug Development

PROTACs enable novel biological insights and are instrumental in drug discovery. They modulate protein concentrations post-translationally by co-opting the ubiquitin-proteasome system. This technology is compared with other technologies like RNAi and genome editing for protein-level modulation (Burslem & Crews, 2020).

Clinical Trials for Cancer Treatment

PROTACs, such as ARV-110 and ARV-471, have shown promising results in clinical trials for prostate and breast cancer treatment, boosting research enthusiasm in this area. These developments demonstrate the feasibility of PROTAC technology in degrading target proteins (Qi et al., 2021).

Epigenetics Research

In epigenetics, PROTACs are applied to targets like receptors, kinases, and epigenetic proteins. Their design and characterization have contributed to structural optimization and improved mechanistic understanding, providing new drug discovery possibilities (Vogelmann et al., 2020).

Photopharmacology in Drug Discovery

The combination of photopharmacology and PROTACs is gaining momentum in the discovery and development of new therapies. PhotoPROTACs offer improved drug specificity and reduced off-target effects, marking a new frontier in drug discovery (Zeng et al., 2021).

Hematologic Malignancies

PROTACs are emerging as effective therapeutics for hematologic malignancies. Their ability to target “undruggable” and mutant proteins, along with their unique mechanism of action, make them superior to conventional small molecule inhibitors in treating these malignancies (He et al., 2020).

Propriétés

Numéro CAS |

1448189-04-5 |

|---|---|

Nom du produit |

PROTAC-I |

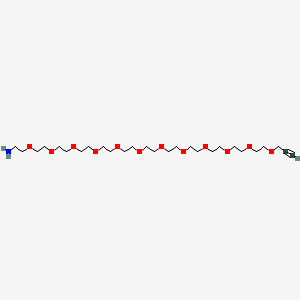

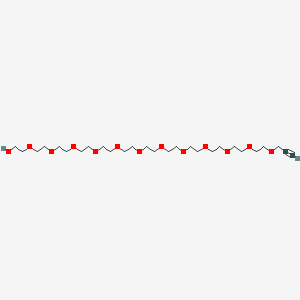

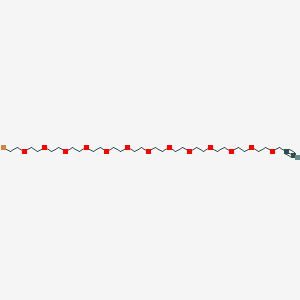

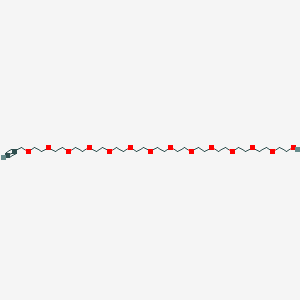

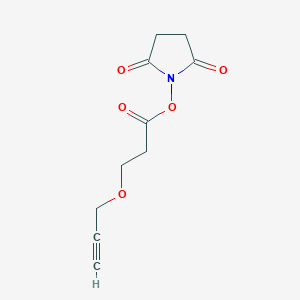

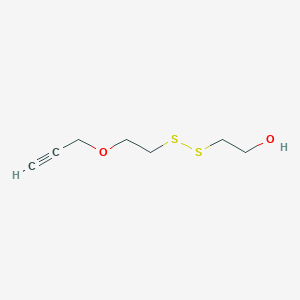

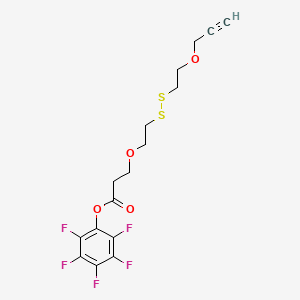

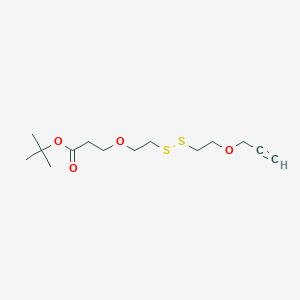

Formule moléculaire |

C52H74N4O10S |

Poids moléculaire |

947.24 |

Nom IUPAC |

(2S,4R)-1-((S)-2-(tert-Butyl)-19-((7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-7-yl)-4-oxo-6,9,12,15-tetraoxa-3-azanonadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C52H74N4O10S/c1-33-47(67-32-54-33)35-11-9-34(10-12-35)29-53-49(61)43-28-39(58)30-56(43)50(62)48(51(2,3)4)55-45(60)31-66-25-24-65-23-22-64-21-20-63-19-7-6-8-36-26-37-27-38(57)13-14-40(37)41-17-18-52(5)42(46(36)41)15-16-44(52)59/h9-14,27,32,36,39,41-44,46,48,57-59H,6-8,15-26,28-31H2,1-5H3,(H,53,61)(H,55,60)/t36-,39-,41-,42+,43+,44+,46-,48-,52+/m1/s1 |

Clé InChI |

AMIXLHOERNJPME-NFKZCJKKSA-N |

SMILES |

O=C([C@H]1N(C([C@H](C(C)(C)C)NC(COCCOCCOCCOCCCC[C@@H]2CC3=CC(O)=CC=C3[C@@]4([H])CC[C@]5(C)[C@@H](O)CC[C@@]5([H])[C@]24[H])=O)=O)C[C@H](O)C1)NCC6=CC=C(C7=C(C)N=CS7)C=C6 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

PROTAC-I; PROTAC I |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.